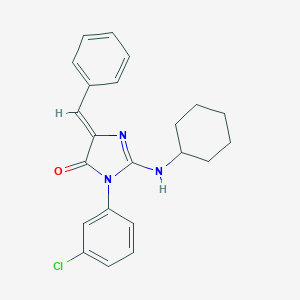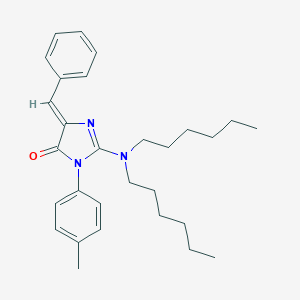![molecular formula C13H12N2O3 B296004 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid, also known as DMOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOAA is a derivative of acrylic acid and belongs to the oxadiazole family of compounds.
Mecanismo De Acción
The exact mechanism of action of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is its versatility in various fields of research. This compound can be easily synthesized and modified to suit specific research needs. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid. In medicinal chemistry, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its therapeutic potential. In material science, this compound can be further explored as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound can be used for the development of new analytical methods for the detection and quantification of various compounds.
Conclusion:
In conclusion, this compound is a versatile chemical compound with potential applications in various fields of research. Its synthesis method is well-established, and its scientific research application has been extensively studied. Further research is needed to fully understand the mechanism of action of this compound and to optimize its potential in various fields.
Métodos De Síntesis
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate to form 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine. This intermediate product is then reacted with acryloyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, this compound has been used as a derivatization reagent for the analysis of various compounds.
Propiedades
Fórmula molecular |
C13H12N2O3 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
(E)-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-3-4-9(2)10(7-8)13-15-14-11(18-13)5-6-12(16)17/h3-7H,1-2H3,(H,16,17)/b6-5+ |
Clave InChI |
ZJRMTZSJPDNTCV-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)/C=C/C(=O)O |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C=CC(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
